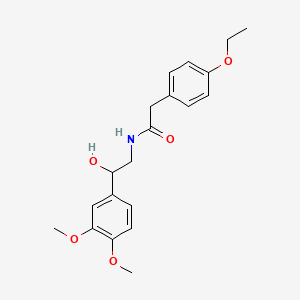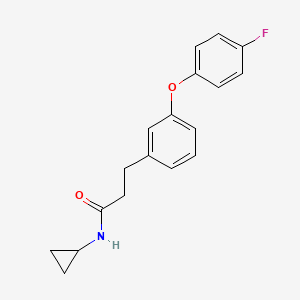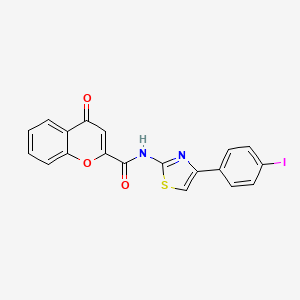
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide, also known as SBI-553, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and researchers are continuing to explore its potential uses.
Applications De Recherche Scientifique
Synthesis and Microbial Studies
N-(2-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-1,2-benzisoxazole-5-sulfonamide and related compounds have been explored in the synthesis of new pyridine derivatives, particularly for their antibacterial and antifungal activities. Patel and Agravat (2007) discussed the synthesis of various benzothiazoles and their subsequent screening for antimicrobial properties, highlighting the potential of these compounds in microbial studies (Patel & Agravat, 2007).
Environmental Degradation and Antibiotic Resistance
Ricken et al. (2013) investigated the environmental degradation of sulfonamide antibiotics, identifying metabolites formed during degradation by Microbacterium sp. This study is significant for understanding the environmental impact and potential problems related to antibiotic resistance propagation (Ricken et al., 2013).
Antitumor Properties
The role of sulfonamide derivatives in antitumor activities has been a subject of research. Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens. Their research provides insights into the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).
Neurological Research
Brown-Proctor et al. (1999) explored 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole as a reversible inhibitor of acetylcholinesterase (AChE), indicating its potential in neurological research, although they found limitations for in vivo imaging studies of AChE in the brain (Brown-Proctor et al., 1999).
Antimicrobial Activity
Patel and Agravat (2009) also synthesized and evaluated benzothiazole derivatives for antimicrobial activity, demonstrating the effectiveness of these compounds against certain bacterial and fungal strains (Patel & Agravat, 2009).
Cancer Treatment
Shao et al. (2014) discovered 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. Their study highlights the potential of these compounds in cancer treatment, particularly through the inhibition of the PI3K/AKT/mTOR pathway (Shao et al., 2014).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-28-23(30)22-21(18-13-17(31-4)11-12-19(18)27(22)3)26-24(28)33-14-20(29)25-15-7-9-16(10-8-15)32-6-2/h7-13H,5-6,14H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTXHOBSNPGQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

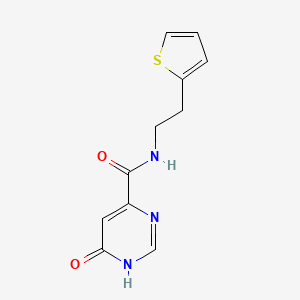
![N-[(4-Bromo-3-fluorophenyl)methyl]-1-(1,3-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2719372.png)
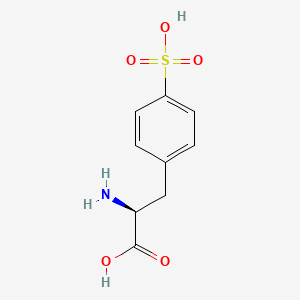

![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2719380.png)
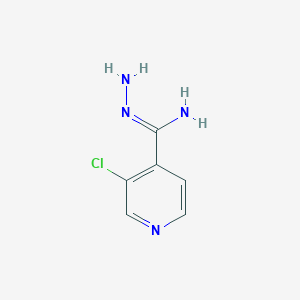
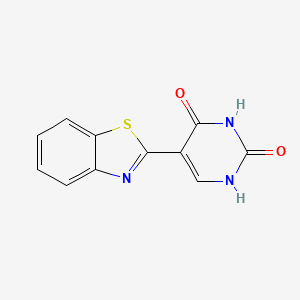
![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2719385.png)
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)
